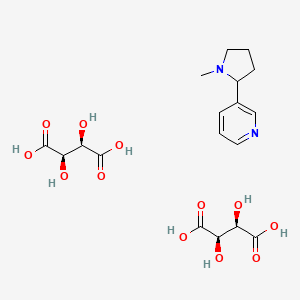![molecular formula C12H14N4O3 B6592929 N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide CAS No. 285139-07-3](/img/structure/B6592929.png)
N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide
Übersicht
Beschreibung
N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide, commonly known as ATA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ATA belongs to the quinazoline family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
ATA exerts its effects through a variety of mechanisms. It has been shown to inhibit PKB, which is involved in cell survival and proliferation. This inhibition leads to the activation of AMPK, which is involved in energy homeostasis and cell growth. ATA has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are involved in programmed cell death.
Biochemical and Physiological Effects
ATA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. ATA has also been shown to improve insulin sensitivity and glucose uptake in animal models, suggesting a potential application in the treatment of diabetes. Additionally, ATA has been shown to exhibit anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ATA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. ATA has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of ATA in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, ATA has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on ATA. One area of interest is its potential application in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for ATA in cancer patients. Additionally, more research is needed to determine the safety and efficacy of ATA in humans. Another area of interest is the potential application of ATA in the treatment of diabetes. Further studies are needed to determine the mechanism of action of ATA in improving insulin sensitivity and glucose uptake. Finally, more research is needed to determine the potential applications of ATA in the treatment of inflammatory diseases.
Synthesemethoden
ATA can be synthesized using a variety of methods, including the reaction of anthranilic acid with acetic anhydride and subsequent treatment with ammonium hydroxide. Another method involves the reaction of 2-aminobenzamide with acetic anhydride in the presence of a catalyst. The resulting product is then treated with ammonium hydroxide to yield ATA.
Wissenschaftliche Forschungsanwendungen
ATA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase B (PKB) and activation of AMP-activated protein kinase (AMPK). ATA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-(2-acetamido-6-oxo-7,8-dihydro-5H-quinazolin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-6(17)13-11-9-5-8(19)3-4-10(9)15-12(16-11)14-7(2)18/h3-5H2,1-2H3,(H2,13,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSDXVOREMRIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1CC(=O)CC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166677 | |
| Record name | Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl)acetamide | |
CAS RN |
285139-07-3 | |
| Record name | Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285139-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















